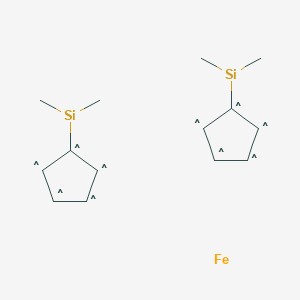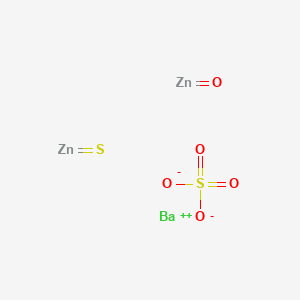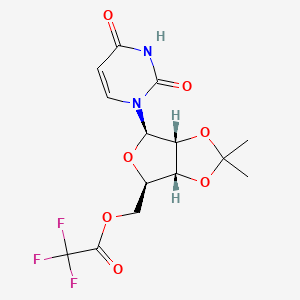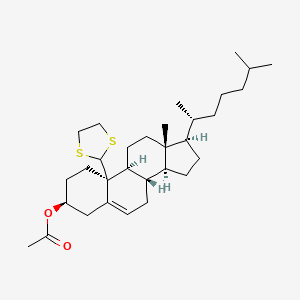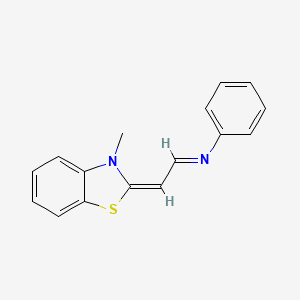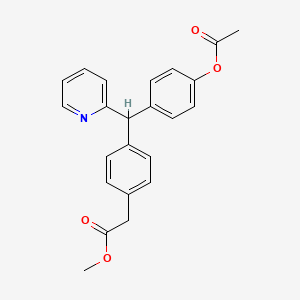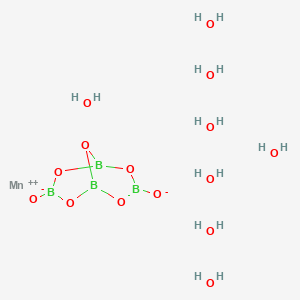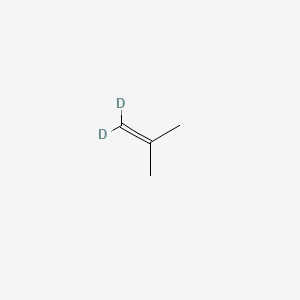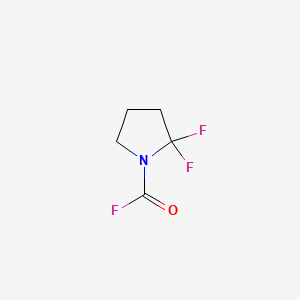
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride is a fluorinated organic compound with the molecular formula C5H6F3NO. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring and a carbonyl fluoride functional group.
Preparation Methods
The synthesis of 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions and decomposition of the product .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ similar fluorinating agents but are optimized for large-scale production .
Chemical Reactions Analysis
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include alkoxides, amines, and thiols.
Reduction Reactions: The carbonyl fluoride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although this is less common due to the stability of the fluorinated carbonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a difluoropyrrolidine amide, while reduction would produce a difluoropyrrolidine alcohol .
Scientific Research Applications
2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in biological systems, particularly in the design of enzyme inhibitors and other bioactive molecules.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound may serve as a precursor in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-1-Pyrrolidinecarbonyl Fluoride include other fluorinated pyrrolidines and carbonyl fluorides. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:
2-Fluoropyrrolidine: Contains only one fluorine atom and may exhibit different reactivity and stability.
1,1-Difluoropyrrolidine: The fluorine atoms are positioned differently, affecting the compound’s chemical behavior.
Carbonyl Fluoride Derivatives: Compounds with different substituents on the carbonyl fluoride group can have varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
1597-47-3 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.104 |
IUPAC Name |
2,2-difluoropyrrolidine-1-carbonyl fluoride |
InChI |
InChI=1S/C5H6F3NO/c6-4(10)9-3-1-2-5(9,7)8/h1-3H2 |
InChI Key |
CPLBGVKZLXABBF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)F)(F)F |
Synonyms |
1-Pyrrolidinecarbonyl fluoride, 2,2-difluoro- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B576370.png)
